molecular formula C17H16N2O3S3 B2791681 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1226459-14-8

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2791681
CAS No.: 1226459-14-8
M. Wt: 392.51
InChI Key: XDIXLJQRVGEROR-UHFFFAOYSA-N
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Description

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative, a chemical class recognized for its significant potential in medicinal chemistry and pharmaceutical research . Thiophene-based compounds are extensively investigated for their diverse biological activities, with documented scientific interest in their antibacterial and antioxidant properties . Structurally related compounds have been explored as lead molecules in drug discovery campaigns, for instance, serving as potent inhibitors of specific kinases like IKK-2 or as narrow-spectrum antibacterial agents . The molecular architecture of this compound, which incorporates a thiophene carboxamide core linked to a benzenesulfonamide group via a methyl bridge, is designed to offer a versatile scaffold for probing biological interactions. Researchers value this family of compounds for their utility in molecular docking studies to understand ligand-protein interactions and in density functional theory (DFT) investigations to elucidate electronic properties that influence biological activity . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents for various diseases. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-19(25(21,22)14-7-3-2-4-8-14)15-9-11-24-16(15)17(20)18-12-13-6-5-10-23-13/h2-11H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIXLJQRVGEROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multistep organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthetic routes that are optimized for yield and efficiency. The Paal–Knorr synthesis is another method used for the industrial production of thiophene derivatives. This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide .

Chemical Reactions Analysis

Types of Reactions

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : Compared to sulfamoyl derivatives (), the methylbenzenesulfonamido group may confer resistance to oxidative metabolism .
  • Formulation Challenges : The hydrophobic substituents in the target compound could necessitate lipid-based delivery systems, unlike more polar analogs like SAG1.4.

Biological Activity

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic compound that integrates a thiophene core with sulfonamide functionality. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a carboxamide moiety. The structural formula can be represented as follows:

C13H14N2O2S2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_2\text{S}_2

This structure is significant as it suggests potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to interact with specific enzymes or receptors. The sulfonamide group can inhibit enzyme activity by competing with natural substrates, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in the folate synthesis pathway in bacteria, thus exhibiting antimicrobial properties.
  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Biological Activity Overview

The biological activities of 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can be categorized as follows:

Activity Type Description
AntimicrobialInhibits bacterial growth by targeting folate synthesis pathways.
AnticancerInduces apoptosis in cancer cell lines through mitochondrial disruption.
Anti-inflammatoryPotential modulation of inflammatory pathways through enzyme inhibition.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that compounds structurally similar to 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide exhibited significant antibacterial effects against resistant strains of Escherichia coli and Staphylococcus aureus. These compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting a high potency (Source: BenchChem).
  • Anticancer Properties :
    In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines (e.g., HeLa and MCF7) at micromolar concentrations. Mechanistic studies revealed that the compound activates caspase-3 and caspase-9 pathways, leading to programmed cell death (Source: PubMed).
  • Anti-inflammatory Effects :
    Research has indicated that the compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating inflammatory diseases (Source: Science.gov).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiophene Ring Formation : Cyclization of dicarbonyl precursors with sulfur (e.g., via Gewald reaction) .

Sulfonamido Group Introduction : Reaction of the thiophene intermediate with N-methylbenzenesulfonamide under nucleophilic substitution conditions .

Carboxamide Coupling : Amide bond formation between the thiophene carboxylic acid derivative and (thiophen-2-yl)methylamine using coupling agents like EDCI or HOBt .

  • Key Considerations : Optimize solvent (e.g., DMF, CH₂Cl₂), temperature (reflux conditions), and stoichiometry to achieve high yields (>70%) .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., sulfonamido proton at δ 3.1–3.3 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Detect sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O/S contacts) using SHELXL for refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Model Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate electron density, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Applications :
  • Predict charge distribution to identify reactive sites for electrophilic substitution.
  • Correlate computed dipole moments (e.g., ~4.5 D) with solubility in polar solvents .
  • Validation : Compare DFT-derived bond lengths/angles with X-ray crystallographic data .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, hydrogen bonding)?

  • Methodological Answer :

  • Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered atoms .
  • Hydrogen Bond Analysis : Identify non-classical interactions (e.g., C–H⋯O) via Mercury software and validate with Hirshfeld surface analysis .
  • Case Study : In a related thiophene carboxamide, dihedral angles between aromatic rings (8.5–13.5°) were refined using restraints to avoid overfitting .

Q. How to design experiments to study its biological mechanism against cancer targets?

  • Methodological Answer :

  • In Vitro Assays :
  • Cell Viability : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Target Engagement : Perform fluorescence polarization assays to measure binding affinity to β-catenin or kinases .
  • Molecular Docking : Dock the compound into protein active sites (e.g., PDB: 1G3U) using AutoDock Vina, prioritizing sulfonamido interactions with Lys/Arg residues .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Process Optimization :
  • Replace batch reactors with continuous flow systems to enhance heat/mass transfer .
  • Use scavenger resins (e.g., QuadraPure™) to remove excess reagents in situ .
  • Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate >95% pure product .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

  • Methodological Answer :

  • Experimental Validation : Measure solubility in DMSO/water mixtures via UV-Vis spectroscopy and compare with COSMO-RS predictions .
  • Error Sources : Adjust DFT parameters (e.g., solvent radius) or re-evaluate crystallographic packing effects (e.g., π-π stacking reduces solubility) .

Key Research Tools

TechniqueApplication ExampleReference
SHELXLCrystallographic refinement
B3LYP/6-31G(d,p)HOMO-LUMO gap calculation
Reverse-phase HPLCPurification of thiophene derivatives
AutoDock VinaMolecular docking studies

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